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molecular formula C14H12N4O2 B8647469 Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 78562-03-5

Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No. B8647469
M. Wt: 268.27 g/mol
InChI Key: KLXYUNAHHFTWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04281000

Procedure details

A mixture of 0.10 mole of ethyl 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and 0.50 mole of potassium hydroxide in 50 ml. of ethanol-water (9:1) is heated at reflux temperature for 4 hours. The mixture is brought to pH 7 with concentrated hydrochloric acid, concentrated and filtered to give 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The preceding product in tetrahydrofuran is added dropwise to a solution of 0.2 mole of diborane in tetrahydrofuran chilled in an ice bath. The mixture is stirred for one hour and the bath removed. After standing 16 hours at room temperature the mixture is poured onto ice to give the product of the example.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]([O:18]CC)=[O:17])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1.[OH-].[K+].Cl>C(O)C.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]([OH:18])=[O:17])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)OCC
Name
Quantity
0.5 mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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